alpha-Methyldopa hydrochloride
Overview
Description
MK-351 hydrochloride: , also known as methyldopa hydrochloride, is an alpha-adrenergic agonist that selectively targets alpha-2 adrenergic receptors. It is a psychoactive drug used primarily as a sympatholytic or antihypertensive agent. This compound is particularly effective in treating hypertension and gestational hypertension.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of MK-351 hydrochloride involves the following steps:
Starting Material: The synthesis begins with L-tyrosine.
Methylation: L-tyrosine undergoes methylation to form alpha-methyl-L-tyrosine.
Hydroxylation: The compound is then hydroxylated to produce 3,4-dihydroxy-alpha-methyl-L-tyrosine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: : Industrial production of MK-351 hydrochloride typically involves large-scale synthesis using the same steps as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: MK-351 hydrochloride can undergo oxidation reactions, particularly at the hydroxyl groups on the aromatic ring.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidation typically yields quinones.
Reduction: Reduction produces the corresponding amine.
Substitution: Substitution reactions yield various substituted derivatives.
Scientific Research Applications
Chemistry
- Used as a model compound in studies involving alpha-adrenergic receptors.
Biology
- Investigated for its effects on neurotransmitter release and receptor binding.
Medicine
- Widely used in the treatment of hypertension and gestational hypertension.
Industry
- Employed in the development of antihypertensive drugs.
Mechanism of Action
MK-351 hydrochloride exerts its effects through a dual mechanism:
Inhibition of DOPA Decarboxylase: It competitively inhibits the enzyme DOPA decarboxylase, which converts L-DOPA into dopamine.
Conversion to Alpha-Methylnorepinephrine: The compound is converted to alpha-methylnorepinephrine by dopamine beta-hydroxylase.
Comparison with Similar Compounds
Similar Compounds
Methyldopa: The parent compound of MK-351 hydrochloride, used similarly as an antihypertensive agent.
Methyldopa Hydrate: Another form of methyldopa with similar pharmacological properties.
Methyldopa-d3 Hydrochloride: A deuterium-labeled version used in research.
Uniqueness: : MK-351 hydrochloride is unique due to its dual mechanism of action, targeting both DOPA decarboxylase and alpha-2 adrenergic receptors. This dual action makes it particularly effective in managing hypertension.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUDGHSXOEXCE-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237018 | |
Record name | alpha-Methyldopa hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884-39-9 | |
Record name | (-)-α-Methyldopa hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyldopa hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methyldopa hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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